molecular formula C12H12FN5O3 B1672205 EFdA CAS No. 865363-93-5

EFdA

Cat. No. B1672205
M. Wt: 293.25 g/mol
InChI Key: IKKXOSBHLYMWAE-QRPMWFLTSA-N
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Description

EFdA, or 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is a nucleoside analog that potently inhibits HIV replication .


Synthesis Analysis

The synthesis of EFdA involves a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade . An enantioselective synthesis of EFdA has been accomplished from ®-glyceraldehyde acetonide in 18% overall yield by a 12-step sequence involving a highly diastereoselective ethynylation of an α-alkoxy ketone intermediate .


Molecular Structure Analysis

EFdA retains a 3’-OH yet acts as a chain-terminating agent by diminishing translocation from the pretranslocation nucleotide-binding site (N site) to the posttranslocation primer-binding site (P site) . The 4’-ethynyl fits into a hydrophobic pocket defined by RT residues .


Chemical Reactions Analysis

Key findings in the chemical reactions of EFdA include a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade .

Scientific Research Applications

Understanding EFdA's Mechanisms of HIV Inhibition

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog reverse transcriptase inhibitor (NRTI) with unique mechanisms of action against HIV-1. EFdA inhibits HIV-1 reverse transcriptase (RT) through multiple pathways: as an immediate or delayed chain terminator depending on the DNA substrate sequence, and by efficiently misincorporating into DNA, producing non-extendable mismatched primers protected from excision. This multifaceted inhibition mechanism contributes to EFdA's remarkable potency against both wild-type and drug-resistant HIV strains, highlighting its potential as a powerful antiretroviral agent (Michailidis et al., 2014).

EFdA's Potential in Antiretroviral Therapy

EFdA stands out among NRTIs for its unparalleled anti-HIV-1 activity and unique structural properties. It has shown efficacy against both wild-type and highly NRTI-resistant viruses. The active metabolite of EFdA, EFdA-triphosphate, possesses a prolonged intracellular half-life, which allows for flexibility in dosing frequencies, potentially ranging from daily to weekly. Preclinical studies have demonstrated EFdA's complete protection in simian models when used as preexposure prophylaxis, further underscoring its promise in both treatment and prevention of HIV-1 infection (Markowitz & Sarafianos, 2018).

EFdA in Vaginal Microbicide Development

The development of a vaginal delivery film containing EFdA highlights its potential as a topical microbicide for preventing sexual transmission of HIV. The film formulation, designed for fast dissolution, has undergone extensive physicochemical and biopharmaceutical evaluation, including cytotoxicity, epithelial integrity, and ex vivo permeability studies. The findings suggest that EFdA, when formulated into a vaginal film, could offer a promising approach for HIV prevention, combining high antiretroviral potency with low cytotoxicity and favorable pharmacokinetic properties (Zhang et al., 2014).

Exploring EFdA's Pharmacokinetic Properties

Research into EFdA's transport characteristics using Caco-2 and MDCKII cell monolayers has provided valuable insights into its pharmacokinetic behavior. These studies indicate that EFdA's permeation involves active transport mechanisms, but it is not a substrate of the P-glycoprotein (PGP1) transporter. This suggests that EFdA has a favorable profile for oral bioavailability, supporting its potential for systemic HIV therapy (Zhang et al., 2014).

Future Directions

Future directions include larger clinical trials to assess safety, tolerability, and antiviral activity in cART as well as its potential in HIV-1 uninfected individuals as PrEP .

properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046407
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine

CAS RN

865363-93-5
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Record name (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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